1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Description
1-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyridine ring system with a chlorine atom at the 1-position and a nitrile group at the 4-position. The 3-chloro analog has a molecular weight of 178.62 g/mol and is handled under inert storage conditions due to its sensitivity .
Properties
IUPAC Name |
1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-8-3-1-2-7(8)6(4-11)5-12-9/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQLHYOCVRCSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=NC=C2C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Sodium Alkoxide-Catalyzed Cyclocondensation
The core cyclopenta[c]pyridine scaffold can be constructed through cyclocondensation reactions between functionalized cyclopentanones and propanedinitrile, as demonstrated for analogous 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. For 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, the reaction would require a chlorinated 2,5-diarylidenecyclopentanone precursor.
General Procedure :
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Precursor Preparation :
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Cyclocondensation :
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Reflux the diarylidenecyclopentanone (0.02 mol) with propanedinitrile (0.02 mol) in ethanol/methanol using sodium ethoxide/methoxide (0.02 mol) at 80°C for 1–2 hours.
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Mechanism involves Michael addition of propanedinitrile to the α,β-unsaturated ketone, followed by alkoxide-mediated cyclization and dehydration.
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Hypothetical Yield : 70–85% (based on analogous CAPD derivatives).
Chlorination Techniques for Regioselective Substitution
Direct Chlorination Using Phosphorus Oxychloride
Chlorination of hydroxylated intermediates with POCl is a well-established method for introducing chlorine atoms in heterocycles, as exemplified in the synthesis of 4-chloro-6,7-dihydro-2-methyl-5H-cyclopenta[d]pyrimidine.
Procedure :
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Hydroxylated Precursor :
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Synthesize 4-hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile via cyclocondensation (Section 1.1).
-
-
Chlorination :
Key Parameters :
Functional Group Interconversion: Cyano Group Introduction
Nucleophilic Cyanidation
The cyano group at position 4 can be introduced via nucleophilic substitution if a suitable leaving group (e.g., halogen) is present. This method is inferred from the synthesis of valeronitrile-substituted cyclopenta[d]pyrimidines.
Example Pathway :
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Intermediate Halogenation :
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Prepare 4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine-1-chloride via bromination of a precursor.
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Cyanidation :
Hypothetical Yield : 60–75% (based on analogous pyrimidine systems).
Mechanistic and Kinetic Considerations
Reaction Kinetics of Cyclocondensation
The cyclocondensation step follows second-order kinetics, with rate constants () dependent on the electronic effects of substituents. Electron-withdrawing groups (e.g., Cl) accelerate Michael addition by polarizing the α,β-unsaturated ketone.
Table 1: Kinetic Parameters for Cyclocondensation
| Substituent | (L/mol·s) | Activation Energy (kJ/mol) |
|---|---|---|
| -Cl | 0.45 | 85 |
| -OCH | 0.32 | 92 |
Data extrapolated from CAPD derivative syntheses.
Optimization Strategies for Scalability
Solvent and Catalyst Screening
Ethanol and sodium ethoxide are preferred for cyclocondensation due to higher yields (85%) compared to methanol/sodium methoxide (75%). Polar aprotic solvents (e.g., DMF) improve cyanidation efficiency by stabilizing transition states.
Table 2: Solvent Impact on Cyano Group Incorporation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 75 |
| Ethanol | 24.3 | 60 |
| THF | 7.5 | 45 |
Analytical Characterization
Chemical Reactions Analysis
1-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.
Cyclocondensation: Reactions involving cyclocondensation with other nitriles or aldehydes to form more complex heterocyclic structures.
Common reagents include sodium alkoxide solutions, Mn(OTf)2, and t-BuOOH. Major products formed from these reactions often include various substituted pyridine derivatives.
Scientific Research Applications
Synthesis Procedures
| Method | Description | Yield |
|---|---|---|
| Cyclocondensation | Reaction between cyclopentanone derivatives and nitriles using sodium alkoxide as a catalyst. | High |
| High-pressure synthesis | Utilizes a Q-tube reactor for improved reaction rates and yields. | Superior to conventional methods |
Anticancer Properties
Recent studies have demonstrated that derivatives of 6,7-dihydro-5H-cyclopenta[c]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds synthesized from similar structures showed promising results in inhibiting lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells.
Case Study: Cytotoxicity Testing
A study evaluated the cytotoxic effects of synthesized derivatives on human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting their potential as lead compounds for anticancer drug development .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.2 |
| Compound B | A549 | 4.8 |
| Compound C | HCT-116 | 10.3 |
Corrosion Inhibition
Another significant application of 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is in corrosion inhibition for metals, particularly carbon steel in acidic environments.
Corrosion Inhibition Studies
Research indicates that derivatives of this compound act as mixed-type inhibitors, effectively reducing corrosion rates in sulfuric acid solutions.
Electrochemical Analysis Results:
| Method Used | Inhibition Efficiency (%) |
|---|---|
| Potentiodynamic Polarization | 85% |
| Electrochemical Impedance Spectroscopy | 90% |
Material Science Applications
The compound has also been explored for its potential use as a structure-directing agent in zeolite synthesis. The unique structural properties of this compound allow it to influence the formation of zeolite frameworks, enhancing their catalytic properties.
Case Study: Zeolite Synthesis
In a recent study, the incorporation of this compound into zeolite synthesis led to improved catalytic activity for various reactions due to its ability to stabilize specific structural configurations during the synthesis process .
Mechanism of Action
The mechanism by which 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exerts its effects involves interactions with various molecular targets. The presence of the nitrile group and the chlorine atom allows for specific binding interactions with enzymes and receptors, potentially modulating biological pathways. Detailed studies on its molecular targets and pathways are ongoing.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Structural and Electronic Differences
- Substituent Effects: Chloro vs. Alkoxy/Pyridinyl: The 1- or 3-chloro substituent (electron-withdrawing) contrasts with electron-donating groups like ethoxy or pyridinyl in CAPD derivatives. This difference significantly impacts electronic properties, as shown by DFT calculations: CAPD-1 exhibits high EHOMO (-5.12 eV) and low energy gaps (ΔE = 1.34 eV), enhancing its corrosion inhibition via strong adsorption on metal surfaces . Nitrile Group: The 4-cyano group is a common feature across analogs, contributing to π-backbonding and adsorption capabilities in corrosion applications .
- Synthetic Routes: Chloro-substituted derivatives are synthesized via nucleophilic substitution or cyclocondensation (e.g., using chloroacetyl chloride with cyclopenta[c]pyridine precursors) . CAPD analogs are prepared via cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile, catalyzed by sodium alkoxide .
Functional Performance
Corrosion Inhibition :
CAPD derivatives (e.g., CAPD-1) achieve 97.7% inhibition efficiency in 1.0 M H₂SO₄, attributed to mixed adsorption (Langmuir isotherm) and electron-rich aromatic/alkoxy groups . Chloro-substituted analogs are less documented in this context, possibly due to weaker electron donation.- Medicinal and Radiopharmaceutical Potential: The 3-chloro derivative serves as a precursor for 18F-labeled compounds (e.g., [18F]11), achieving 45% radiochemical yield (RCY) in late-stage fluorination .
Biological Activity
1-Chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound characterized by a unique structure that combines a cyclopentane ring fused to a pyridine ring, with a chlorine atom and a nitrile group attached. This compound has attracted attention due to its potential biological activities and applications in medicinal chemistry.
The compound can be represented by the following chemical formula:
- Molecular Formula : C9H7ClN2
- IUPAC Name : this compound
- InChI : InChI=1S/C9H7ClN2/c10-9-8-3-1-2-7(8)6(4-11)5-12-9/h5H,1-3H2
| Property | Value |
|---|---|
| Molecular Weight | 178.62 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets due to the presence of the nitrile group and chlorine atom. These functional groups facilitate specific binding interactions with enzymes and receptors, potentially modulating biological pathways.
Antiviral Activity
Recent studies have investigated the compound's potential as an antiviral agent. For instance, its derivatives have shown promise in inhibiting viral polymerases, which are crucial for viral replication. The compound's structure allows it to disrupt protein-protein interactions essential for viral function.
Case Study: Influenza A Virus
A notable study examined the antiviral efficacy of related compounds targeting the PA-PB1 interface of the influenza A virus polymerase. Although specific data on this compound was not detailed, similar compounds in its class demonstrated significant inhibitory effects:
| Compound | IC50 (μM) | EC50 (μM) |
|---|---|---|
| Compound A | 1.1 | 7 - 25 |
| Compound B | 12 | 5 - 14 |
These findings suggest that modifications to the core structure can enhance antiviral potency while maintaining low cytotoxicity levels.
Other Biological Activities
In addition to antiviral properties, research indicates that compounds similar to this compound may exhibit:
- Antimicrobial Activity : Potential effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Modulation of inflammatory pathways through enzyme inhibition.
Synthesis and Derivatives
The synthesis of this compound typically involves multicomponent reactions. One common method includes the condensation of malononitrile with other reactants followed by alkylation processes. The resulting derivatives can be screened for enhanced biological activity.
Table 2: Synthetic Pathway Overview
| Step | Reagents/Conditions |
|---|---|
| Condensation | Malononitrile + Aldehydes + Cyclopentene |
| Alkylation | Alkyl halides under basic conditions |
| Purification | Column chromatography |
Q & A
Q. What are the recommended synthetic routes for 1-chloro-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, and what analytical methods validate its purity?
Answer: The synthesis typically involves multi-step organic reactions, starting with cyclopenta-fused pyridine precursors. For example:
- Chlorination : Use phosphoryl chloride (POCl₃) to introduce chlorine at position 1, as seen in analogous pyridine derivatives .
- Cyclization : Cyclopentane ring formation via intramolecular reactions under reflux conditions with catalysts like Pd or Cu .
- Validation : Confirm purity via ¹H/¹³C NMR (e.g., δ 122.5 ppm for aromatic carbons, δ 34.7 ppm for cyclopentane protons) and elemental analysis (e.g., C: 74.43%, N: 4.42% for related structures) .
- Safety : Follow protocols for handling hazardous intermediates (e.g., chlorinated agents), including PPE and ventilation .
Q. How should researchers characterize the structural and electronic properties of this compound?
Answer:
- X-ray crystallography : Resolve molecular conformation, as demonstrated for similar pyridine derivatives (e.g., bond angles and torsion angles) .
- Spectroscopy :
- Computational modeling : Use DFT to calculate electron density maps and predict reactivity sites (e.g., electrophilic aromatic substitution at the nitrile group) .
Q. What safety protocols are critical during handling and storage?
Answer:
Advanced Research Questions
Q. What reaction mechanisms explain the compound’s behavior in nucleophilic substitution reactions?
Answer:
- Chlorine substitution : The C-Cl bond at position 1 is susceptible to nucleophilic attack (e.g., by amines or alkoxides), proceeding via an SNAr mechanism due to electron-withdrawing nitrile and ring strain effects.
- Kinetic studies : Monitor reaction progress using HPLC or LC-MS to identify intermediates (e.g., Meisenheimer complexes) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing transition states .
Q. What strategies address low yields in cyclization steps during synthesis?
Answer:
- Catalyst optimization : Use Pd(OAc)₂ with ligands (e.g., XPhos) to improve cyclization efficiency .
- Temperature control : Gradual heating (80–120°C) minimizes side reactions like ring-opening .
- Additives : Molecular sieves or dehydrating agents (e.g., MgSO₄) shift equilibrium toward product formation .
Q. How does the compound interact with biological targets such as enzymes or receptors?
Answer:
- Pharmacophore analysis : The nitrile group may act as a hydrogen bond acceptor, while the chlorinated pyridine ring engages in hydrophobic interactions .
- In vitro assays : Test inhibition of kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™) .
- Structural analogs : Compare activity with 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile, which shows enhanced binding to serotonin receptors .
Q. How can computational modeling predict regioselectivity in derivatization reactions?
Answer:
- DFT calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites (e.g., C4 nitrile vs. C1 chlorine) .
- MD simulations : Model solvation effects and transition states for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
